2-ethyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]butanamide
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Overview
Description
2-ethyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]butanamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]butanamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Alkylation: The indazole core is then alkylated using 2-ethylbutanoyl chloride in the presence of a base such as triethylamine to form the desired butanamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-ethyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is used in biological studies to understand its mechanism of action and interaction with biological targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties to evaluate its potential as a drug candidate.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]butanamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share a similar indole core structure and exhibit various biological activities.
Imidazole Derivatives: Compounds like imidazole and its derivatives also possess a heterocyclic ring structure and are known for their broad range of biological properties.
Uniqueness
2-ethyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]butanamide is unique due to its specific substitution pattern on the indazole ring, which may confer distinct biological activities and pharmacological properties compared to other indazole or imidazole derivatives.
Properties
IUPAC Name |
2-ethyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-4-11(5-2)15(19)16-10-13-12-8-6-7-9-14(12)18(3)17-13/h11H,4-10H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERINAGVDXTKAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=NN(C2=C1CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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